2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and an ethyl group in the quinoline structure enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction.
N-Ethylation: The final step involves the N-ethylation of the quinoline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(4-bromophenyl)piperazin-1-ylmethyl-4-chlorophenyl-5-methoxyphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
4-(4-bromophenyl)sulfonylphenyl derivatives: Evaluated for their antimicrobial and antioxidant properties.
Uniqueness
2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide is unique due to its quinoline core structure, which imparts distinct biological activities
Properties
Molecular Formula |
C18H15BrN2O |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-ethylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15BrN2O/c1-2-20-18(22)15-11-17(12-7-9-13(19)10-8-12)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
CFHQDOJBYREFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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